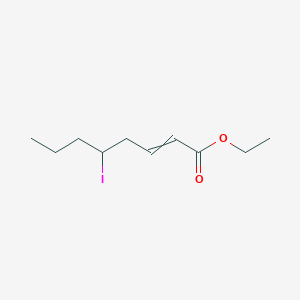

Ethyl 5-iodooct-2-enoate

Description

Ethyl 5-iodooct-2-enoate is an α,β-unsaturated ester featuring an iodine substituent at the 5-position of an eight-carbon chain. The conjugated enoate system allows for reactivity in Michael additions or Diels-Alder reactions, while the iodine atom offers opportunities for halogen-bonding interactions or radical-mediated transformations.

Properties

CAS No. |

827573-92-2 |

|---|---|

Molecular Formula |

C10H17IO2 |

Molecular Weight |

296.14 g/mol |

IUPAC Name |

ethyl 5-iodooct-2-enoate |

InChI |

InChI=1S/C10H17IO2/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9H,3-4,6-7H2,1-2H3 |

InChI Key |

BJLJHEVEEYPNQT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC=CC(=O)OCC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-iodooct-2-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as ethyl acetoacetate, reacts with an alkyl halide like 5-iodo-1-pentene under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodooct-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of 5-hydroxy- or 5-amino-oct-2-enoate derivatives.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of 5-iodooct-2-en-1-ol.

Scientific Research Applications

Ethyl 5-iodooct-2-enoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Biological Studies: Investigated for its effects on biological systems, including potential antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 5-iodooct-2-enoate in biological systems involves its interaction with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on compounds with ester functionalities and iodine-free analogues. Below is a detailed comparison with key analogues:

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–8)

- Structure: Features a triple bond (ynoate) at the 2-position, bulky diphenyl groups at the 5-position, and an ethoxycarbonyloxy substituent.

- Synthesis : Derived from homopropargyl alcohols and 1,3-dilithiopropyne intermediates via propargylation reactions .

- Crystallography : Structural analysis via SHELX software revealed bond angles (e.g., C3–C2–C1 = 112.3°) and torsional parameters influenced by steric bulk .

- Key Differences: The absence of iodine limits its utility in halogen-specific reactions. The triple bond enhances rigidity compared to the α,β-unsaturated double bond in Ethyl 5-iodooct-2-enoate.

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate ()

- Structure: A thiophene-containing ester with a dimethylamino group and ketone functionality.

- Synthesis : Prepared via a multicomponent reaction involving acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate .

- Reactivity: The electron-rich thiophene moiety directs electrophilic substitutions, contrasting with the iodine atom’s role in this compound.

Phosphonate Esters ()

- Structure : Phosphonate analogues (e.g., PME derivatives) replace the ester oxygen with a phosphorus center.

- Applications : Used as antiviral agents or enzyme inhibitors due to their hydrolytic stability .

- Key Differences : Phosphonates exhibit distinct electronic and steric profiles compared to iodinated esters, affecting their reactivity in nucleophilic substitutions.

Table 1: Comparative Properties of this compound and Analogues

Note: Data for this compound are inferred due to absence in evidence.

Methodological Insights from Evidence

- Crystallography: SHELX software () is widely used for small-molecule refinement, including ester derivatives. For example, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate was analyzed using SHELXL to resolve steric clashes and torsional strain .

- Synthetic Routes: Acetylenic esters () and propargylation strategies () are transferable to the synthesis of this compound, though iodine incorporation would require distinct reagents (e.g., NIS or I₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.